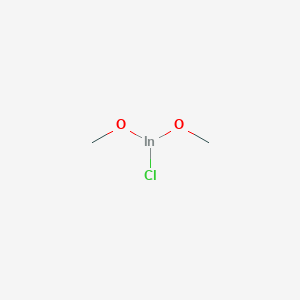
Indium chloride methoxide (1/1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indium chloride methoxide (1/1/2) is a chemical compound that consists of one indium atom, one chlorine atom, and two methoxide groups
準備方法
Synthetic Routes and Reaction Conditions
Indium chloride methoxide (1/1/2) can be synthesized through the reaction of indium chloride with methanol in the presence of a base such as sodium methoxide. The reaction typically involves the following steps:
- Dissolving indium chloride in anhydrous methanol.
- Adding sodium methoxide to the solution to initiate the reaction.
- Stirring the mixture under reflux conditions for a specified period.
- Isolating the product by filtration and purification techniques.
Industrial Production Methods
Industrial production of indium chloride methoxide (1/1/2) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions
Indium chloride methoxide (1/1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state indium compounds.
Reduction: It can be reduced to form lower oxidation state indium compounds.
Substitution: The methoxide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield indium oxide or indium hydroxide.
- Reduction may produce indium metal or lower oxidation state indium compounds.
- Substitution reactions can result in various indium-containing organic or inorganic compounds.
科学的研究の応用
Indium chloride methoxide (1/1/2) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other indium compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Indium chloride methoxide (1/1/2) is explored for its use in radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.
Industry: It is used in the production of indium-containing materials for electronics, optics, and other advanced technologies.
作用機序
The mechanism of action of indium chloride methoxide (1/1/2) involves its interaction with molecular targets and pathways in various applications. For example:
Catalysis: The compound acts as a Lewis acid catalyst, facilitating the formation of reactive intermediates in organic reactions.
Biological Activity: It may interact with cellular components, leading to disruption of cellular processes and induction of cell death in microbial or cancer cells.
Radiopharmaceuticals: The compound can be labeled with radioactive isotopes, allowing it to target specific tissues or cells for imaging or therapeutic purposes.
類似化合物との比較
Indium chloride methoxide (1/1/2) can be compared with other similar compounds, such as:
Indium chloride: A simpler compound with only indium and chlorine atoms, used in similar applications but with different reactivity.
Indium methoxide: Contains only indium and methoxide groups, with distinct properties and uses.
Indium acetate: Another indium compound with acetate groups, used in various chemical and industrial applications.
The uniqueness of indium chloride methoxide (1/1/2) lies in its combination of chlorine and methoxide groups, which confer specific reactivity and versatility in different applications.
特性
CAS番号 |
95734-65-9 |
|---|---|
分子式 |
C2H6ClInO2 |
分子量 |
212.34 g/mol |
IUPAC名 |
chloro(dimethoxy)indigane |
InChI |
InChI=1S/2CH3O.ClH.In/c2*1-2;;/h2*1H3;1H;/q2*-1;;+3/p-1 |
InChIキー |
URQZMABFPYVXBW-UHFFFAOYSA-M |
正規SMILES |
CO[In](OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


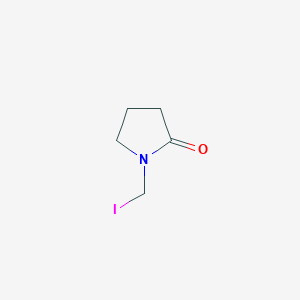
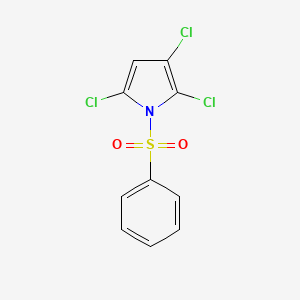
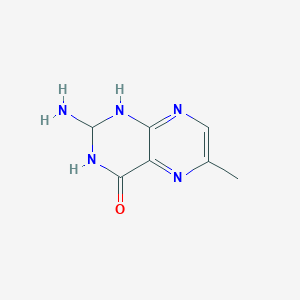

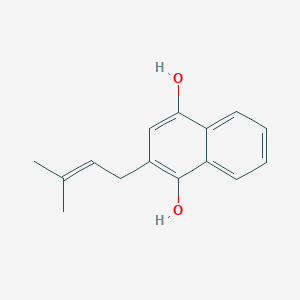
![4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine](/img/structure/B14350800.png)
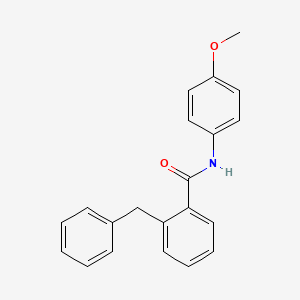
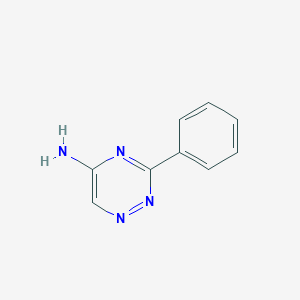
![1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one](/img/structure/B14350814.png)
![Methylenebis[(hydroxymethyl)(phosphinic acid)]](/img/structure/B14350820.png)
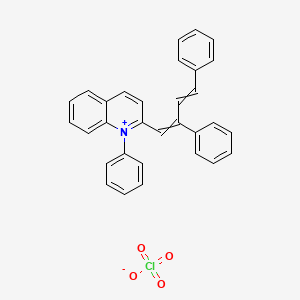
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)

